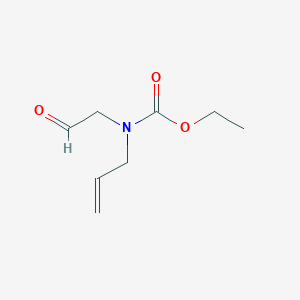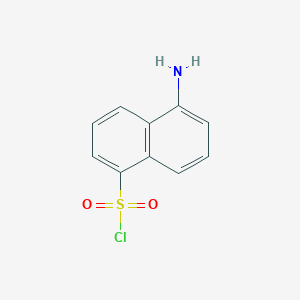
5-aminonaphthalene-1-sulfonyl Chloride
Übersicht
Beschreibung
5-Aminonaphthalene-1-sulfonyl Chloride is a unique chemical compound with the empirical formula C10H8ClNO2S . It has a molecular weight of 241.69 .
Molecular Structure Analysis
The molecular structure of 5-aminonaphthalene-1-sulfonyl Chloride can be represented by the SMILES stringNc1cccc2c (cccc12)S (Cl) (=O)=O . The InChI key for this compound is HNBHMACNYOOUKK-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Reaction with Dimethylsulfoxide
Research by Boyle (1966) explored the reaction of 5-aminonaphthalene-1-sulfonyl chloride with dimethylsulfoxide. This study highlighted the chemical reactivity and potential applications of 5-aminonaphthalene-1-sulfonyl chloride in producing sulfonic acid and chlorodimethyl sulfide, contributing to our understanding of its chemical properties (Boyle, 1966).
Ultramicro Method for Amino Acid Quantitation
Airhart et al. (1973) developed a method to quantify individual amino acids using 5-aminonaphthalene-1-sulfonyl chloride, demonstrating its utility in biochemical analysis. This method, significantly more sensitive than traditional approaches, highlights the compound's role in enhancing analytical techniques (Airhart, Sibiga, Sanders, & Khairallah, 1973).
Electrodegradation of Naphthalenic Amines
Rodrigues et al. (2018) investigated the electrodegradation of various aminonaphthalene sulfonates, including derivatives of 5-aminonaphthalene-1-sulfonyl chloride. This research is crucial in understanding the environmental impact and degradation pathways of these compounds (Rodrigues, Nunes, Lopes, Silva, Ciríaco, & Pacheco, 2018).
Detection of Amino Acids and Serotonin
Leonard and Osborne (1975) discussed the increasing use of 5-aminonaphthalene-1-sulfonyl chloride in biological research, particularly in detecting amino acids and serotonin. The study underscores its role in neurochemical analysis and the development of novel detection methods (Leonard & Osborne, 1975).
Analysis in Plants and Insects
Barcelon, McCoy, and Donselman (1983) utilized 5-aminonaphthalene-1-sulfonyl chloride for amino acid analysis in plants and insects. Their work highlights the compound's role in agricultural and environmental studies, particularly in understanding plant disease susceptibility (Barcelon, McCoy, & Donselman, 1983).
Identification of N-terminal Amino Acids
Harris (1988) and Walker (1984) have both contributed to the development of methods for identifying N-terminal amino acids in proteins using 5-aminonaphthalene-1-sulfonyl chloride. This application is significant in protein chemistry and bioanalytical techniques (Harris, 1988); (Walker, 1984).
Formation of 1-Dimethylaminonaphthalene-5-sulphonamide
Neadle and Pollitt (1965) studied the formation of 1-dimethylaminonaphthalene-5-sulphonamide during the preparation of 1-dimethylaminonaphthalene-5-sulphonylamino acids. This research provides insight into the chemical behavior and by-products of reactions involving 5-aminonaphthalene-1-sulfonyl chloride (Neadle & Pollitt, 1965).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-aminonaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBHMACNYOOUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-aminonaphthalene-1-sulfonyl Chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



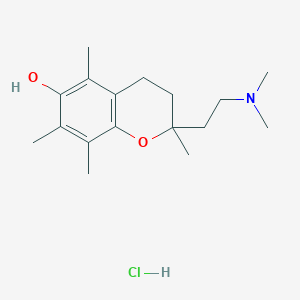
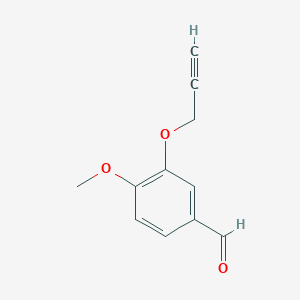
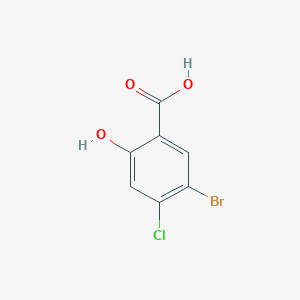
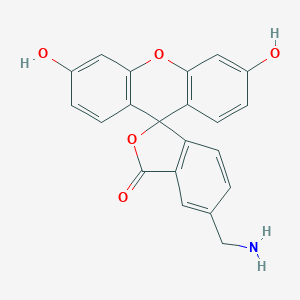
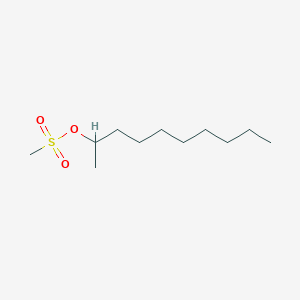
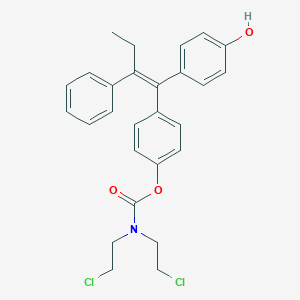
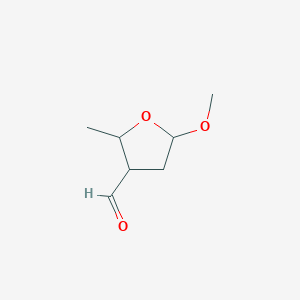


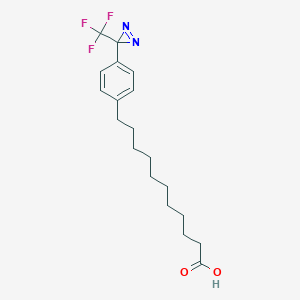


![Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B141184.png)
